Ácido fenilborónico 4-(metilsulfonil)

Descripción general

Descripción

4-(Methylsulfonyl)phenylboronic acid is a derivative of phenylboronic acid, which is a compound of interest in various chemical reactions and syntheses. Phenylboronic acids are known to participate in catalytic processes and the formation of new chemical bonds, such as S-S and C-S bonds, as well as in the amidation of carboxylic acids and amines . They are also used in the synthesis of complex molecules like dihydropyrano[2,3-c]pyrazoles and have applications in the development of anti-inflammatory drugs .

Synthesis Analysis

The synthesis of derivatives of phenylboronic acids, such as sulfonyl chlorides, involves selective lithiation and oxidation steps. For instance, bromo N-methyl-di-ethanolamine phenylboronates can be lithiated to form lithium sulfinyl phenylboronates, which upon oxidation yield sulfonyl chlorides . These intermediates are valuable for further chemical transformations, including Pd(0) catalyzed cross-couplings and potentially as carbohydrate binders .

Molecular Structure Analysis

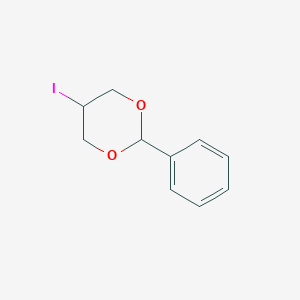

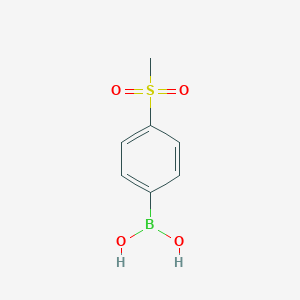

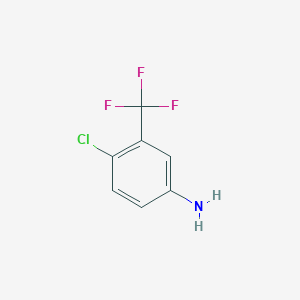

The molecular structure of 4-(Methylsulfonyl)phenylboronic acid is characterized by the presence of a boronic acid group and a methylsulfonyl substituent. The methylsulfonyl group is known to fit well into the binding site of cyclooxygenase enzymes, which is crucial for the anti-inflammatory activity of related compounds . The precise orientation of this group within the enzyme's pocket is essential for its inhibitory effect.

Chemical Reactions Analysis

Phenylboronic acids are versatile in chemical reactions. They can catalyze the formation of S-S and C-S bonds, as seen in the synthesis of benzyl disulfanylsulfone derivatives from S-benzyl thiosulfonates . Additionally, they can undergo (phenylsulfonyl)difluoromethylation, introducing the PhSO2CF2 group into aromatic compounds . These reactions highlight the reactivity of the boronic acid moiety and its utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acid derivatives are influenced by their functional groups. For example, the presence of sulfonic acid groups in related polymers increases their solubility in polar solvents and raises the glass transition temperature . The sulfonation process itself is complex, with intermediates like phenyl hydrogen sulfates playing a role in the sulfonation of phenols . These properties are critical for the application of phenylboronic acid derivatives in materials science and medicinal chemistry.

Aplicaciones Científicas De Investigación

Reacciones de acoplamiento cruzado de Suzuki-Miyaura

Ácido fenilborónico 4-(metilsulfonil): es ampliamente utilizado en reacciones de acoplamiento cruzado de Suzuki-Miyaura . Esta reacción es una herramienta poderosa en química orgánica para formar enlaces carbono-carbono. El compuesto actúa como un reactivo de boro, acoplándose con varios haluros en presencia de un catalizador de paladio. Este método es particularmente valioso para sintetizar moléculas orgánicas complejas, incluidos fármacos, agroquímicos y materiales orgánicos.

Trifluorometiltiolación oxidativa catalizada por cobre

El compuesto sirve como un reactivo en la trifluorometiltiolación oxidativa catalizada por cobre de ácidos aríl borónicos . Esta reacción introduce un grupo trifluorometiltiol (-SCF₃) en la molécula, lo que puede alterar significativamente las propiedades químicas y físicas del compuesto, como mejorar su lipofilia o estabilidad metabólica. Esta modificación es beneficiosa en el desarrollo de fármacos y la investigación de agroquímicos.

Metalación dirigida y funcionalización regioselectiva

Ácido fenilborónico 4-(metilsulfonil): se emplea en la metalación dirigida y la funcionalización regioselectiva de heterociclos . Esta aplicación es crucial para introducir selectivamente grupos funcionales en posiciones específicas de un compuesto heterocíclico, que es una estructura central en muchas moléculas biológicamente activas. Permite la modificación precisa de las moléculas, lo que permite la sintonización fina de su actividad biológica.

Síntesis de pirrol de Barton-Zard

El compuesto se utiliza en la síntesis de pirrol de Barton-Zard. Este método sintético se utiliza para construir anillos de pirrol, que están presentes en muchos productos naturales y fármacos. El proceso implica la formación de pirroles a través de la reacción de nitroalquenos con isonitrilos, y Ácido fenilborónico 4-(metilsulfonil) puede ser un componente en esta reacción, contribuyendo a la diversidad de derivados de pirrol que se pueden sintetizar.

Oxidaciones de Baeyer-Villiger

En las oxidaciones de Baeyer-Villiger, Ácido fenilborónico 4-(metilsulfonil) actúa como un precursor para la síntesis de lactonas. La oxidación de Baeyer-Villiger es una reacción orgánica que transforma cetonas en ésteres o cetonas cíclicas en lactonas. Esta reacción es significativa en la síntesis de varios compuestos bioactivos y fármacos.

Reacciones de Suzuki de flujo continuo

El compuesto también se utiliza en reacciones de Suzuki de flujo continuo para la síntesis de intermediarios, como los que se utilizan en la producción del fármaco para la osteoporosis odanacatib . La química de flujo continuo ofrece ventajas sobre los procesos por lotes tradicionales al mejorar la seguridad, la escalabilidad y el control de las reacciones. Esta aplicación demuestra el papel del compuesto en la síntesis química moderna, eficiente y sostenible.

Safety and Hazards

When handling 4-(Methylsulfonyl)phenylboronic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

The primary target of 4-(Methylsulfonyl)phenylboronic acid is the palladium catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The 4-(Methylsulfonyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by 4-(Methylsulfonyl)phenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound serves as a crucial building block in these reactions.

Result of Action

The primary molecular effect of 4-(Methylsulfonyl)phenylboronic acid’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This leads to the creation of new organic compounds, contributing to the diversity and complexity of organic synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Methylsulfonyl)phenylboronic acid. The compound is considered environmentally benign and is relatively stable . It is also water-soluble, which means it may spread in water systems . This solubility can influence its distribution and potentially its reactivity in certain environments .

Análisis Bioquímico

Biochemical Properties

4-(Methylsulfonyl)phenylboronic acid is known to be involved in various biochemical reactions. It has been used as a reagent for sequential Suzuki cross-coupling reactions

Molecular Mechanism

It is known to participate in Suzuki cross-coupling reactions , which involve the formation of carbon-carbon bonds between a boronic acid and a halide or pseudohalide

Propiedades

IUPAC Name |

(4-methylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUKDQTYMWUSAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370254 | |

| Record name | 4-(Methylsulfonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149104-88-1 | |

| Record name | 4-(Methylsulfonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methanesulfonyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the role of 4-(methylsulfonyl)phenylboronic acid in the synthesis of the Odanacatib precursor?

A1: 4-(Methylsulfonyl)phenylboronic acid serves as a crucial building block in the synthesis of the Odanacatib precursor. It participates in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 1-(4-bromophenyl)-2,2,2-trifluoroethanone. [] This reaction forms a carbon-carbon bond, linking the 4-(methylsulfonyl)phenyl moiety to the rest of the molecule, ultimately contributing to the structure of the final Odanacatib precursor.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tricyclo[5.2.1.02,6]decan-2-amine](/img/structure/B120145.png)

![8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B120157.png)

![[[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride](/img/structure/B120161.png)

![1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B120168.png)

![[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B120179.png)